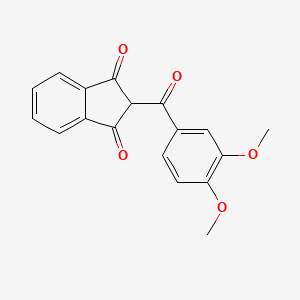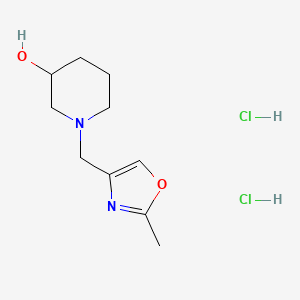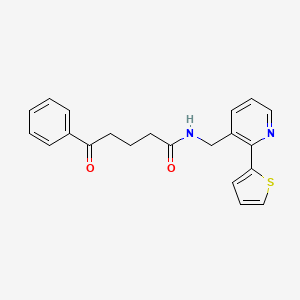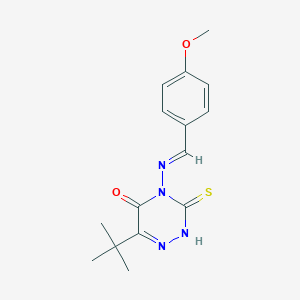![molecular formula C16H22N4O2S B2557855 5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-41-9](/img/structure/B2557855.png)
5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimidopyrimidines are two fused pyrimidine rings with four possible structural isomers. They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine derivatives can be achieved from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines includes two fused pyrimidine rings, making them bicyclic compounds. They have two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines are crucial in their chemistry . The acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc is one of the key reactions in the synthesis of pyrimido[4,5-d]pyrimidines .Scientific Research Applications
Synthesis and Chemical Properties
One-Step Pyrido[3,4-d]pyrimidine Synthesis : Research by Noguchi et al. demonstrates a method for synthesizing pyridopyrimidine derivatives, which could offer insights into similar methodologies for synthesizing compounds like the one you're interested in. The process involves a reaction that yields high-purity pyridopyrimidines, a class of compounds related to your query (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Three-Component Condensation for Pyrido[2,3-d]pyrimidine Derivatives : Komkov et al. presented a condensation method that produces pyrido[2,3-d]pyrimidine derivatives, emphasizing the potential for creating boron chelates, which could be relevant for applications in materials science or catalysis (Komkov, Prezent, Ignatenko, Yakovlev, & Dorokhov, 2006).
Pharmaceutical Interest
- Anticancer and Antibacterial Activity : A study by Aremu et al. on pyrimidine diones showed potent antibacterial and anticancer activities. This research highlights the potential pharmaceutical applications of pyrimidine derivatives, suggesting that similar compounds could be explored for their therapeutic benefits (Aremu, Gopaul, Kadam, Singh, Mocktar, Singh, & Koorbanally, 2017).
Novel Synthesis Approaches
- Functionalized Pyrimidine Diones : Brahmachari et al. developed a water-mediated, catalyst-free method for synthesizing functionalized pyrimidine diones. Such environmentally friendly and efficient synthesis methods could be applicable to a wide range of pyrimidine derivatives for various scientific research applications (Brahmachari, Nayek, Karmakar, Nurjamal, Chandra, & Bhowmick, 2020).
Properties
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-7-11-17-13-12(15(21)20(3)16(22)19(13)2)14(18-11)23-10-8-5-6-9-10/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILXEHSPXGCETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SC3CCCC3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2557774.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2557775.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)


![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)

![2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine;dihydrochloride](/img/structure/B2557788.png)
![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)
![2-Chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2557792.png)

